Dibromoborane
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Overview
Description
Dibromoborane, also known as BBr2H, is a highly reactive and versatile reagent that has been widely used in organic synthesis. It is a colorless and volatile liquid that is easily hydrolyzed in the presence of water. Dibromoborane is a powerful reducing agent and is commonly used for the reduction of various functional groups, including aldehydes, ketones, and olefins.
Mechanism Of Action
Dibromoborane acts as a reducing agent by donating a hydride ion (H-) to the substrate. The mechanism of action involves the formation of a boron-hydride intermediate, which then transfers the hydride ion to the substrate. The resulting boron species can be oxidized to form boronic acids or esters.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of dibromoborane. However, it is known to be highly reactive and can cause severe burns upon contact with skin. It is also highly toxic and can cause respiratory and neurological effects upon inhalation.
Advantages And Limitations For Lab Experiments
Dibromoborane is a powerful reducing agent that can be used for the reduction of various functional groups. It is also a versatile reagent that can be used for the synthesis of boron-containing compounds. However, dibromoborane is highly reactive and must be handled with extreme caution. It is also highly toxic and can pose a significant health hazard if not handled properly.
Future Directions
There are several future directions for the use of dibromoborane in organic synthesis. One potential area of research is the development of new methods for the reduction of functional groups using dibromoborane. Another area of research is the synthesis of new boron-containing compounds using dibromoborane as a starting material. Additionally, there is potential for the use of dibromoborane in catalytic processes for the synthesis of complex organic molecules.
Synthesis Methods
Dibromoborane can be synthesized by reacting boron tribromide (BBr3) with sodium borohydride (NaBH4) in the presence of a catalyst, such as tetrahydrofuran (THF). The reaction proceeds as follows:
BBr3 + NaBH4 → Dibromoborane + NaBr + H2
The resulting dibromoborane can be purified by distillation under reduced pressure.
Scientific Research Applications
Dibromoborane has been widely used in organic synthesis as a powerful reducing agent. It has been used for the reduction of various functional groups, including aldehydes, ketones, and olefins. Dibromoborane has also been used for the synthesis of boron-containing compounds, such as boronic acids and esters.
properties
CAS RN |
13709-65-4 |
---|---|
Product Name |
Dibromoborane |
Molecular Formula |
BBr2H |
Molecular Weight |
171.63 g/mol |
IUPAC Name |
dibromoborane |
InChI |
InChI=1S/BBr2H/c2-1-3/h1H |
InChI Key |
WVJGKRMLCSNRKG-UHFFFAOYSA-N |
SMILES |
B(Br)Br |
Canonical SMILES |
B(Br)Br |
Other CAS RN |
66581-66-6 |
synonyms |
dibromoborane |
Origin of Product |
United States |
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